Phosphomycin calcium salt

Solid-state stability Polymorph screening Wet granulation processing

Formulation failures in fosfomycin products often stem from salt-form or polymorphic instability. Phosphomycin calcium salt (fosfomycin calcium) is the crystalline monocalcium salt suitable for wet granulation and direct compression. - **Controlled solubility & low hygroscopicity**: Retains polymorphic integrity at 92.5% RH and 150°C (Liu et al., 2022). - **Veterinary synergy**: FIC ≤0.5 with cefotaxime vs. E. coli/Salmonella; stable in feed/drinking water. - **Bone cement compatibility**: Preferred for PMMA cements (Heraeus Medical patent) with calcium osteocompatibility. - **PK reference**: 12% oral bioavailability; Cmax 1.1-5.2 mg/L (500 mg dose) for GI-localized therapy.

Molecular Formula C3H7CaO4P
Molecular Weight 178.14 g/mol
Cat. No. B12040006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphomycin calcium salt
Molecular FormulaC3H7CaO4P
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)O.[Ca]
InChIInChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);
InChIKeyXXIDJCLHAMGLRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fosfomycin Calcium Salt: Broad-Spectrum Epoxide Antibiotic and Solid-State Properties


Phosphomycin calcium salt (fosfomycin calcium) is the monocalcium salt of the broad-spectrum phosphonic acid antibiotic fosfomycin. It acts by irreversibly inhibiting MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), blocking the first committed step of bacterial peptidoglycan biosynthesis . The calcium salt is the original oral formulation of fosfomycin and remains widely used for gastrointestinal and urinary tract infections. Unlike other salt forms, the crystalline calcium salt exhibits distinct physicochemical properties—including controlled aqueous solubility and low hygroscopicity—that directly impact its manufacturing, formulation, and application profile [1].

Crystalline Crystalline calcium salt withstands wet granulation humidity and heat
Low moisture Non-hygroscopic powder enables direct compression and stable storage
Salt identity Calcium counter-ion supports bone cement and oral GI-localized research

Fosfomycin Salt Form: Bioavailability, Stability & Processing


Although fosfomycin free acid is the pharmacologically active moiety, its clinical and industrial performance is governed by the counter-ion. The calcium salt, disodium salt, and tromethamine salt differ markedly in oral bioavailability, hygroscopicity, and thermal stability [1]. For example, the calcium salt exhibits approximately 12% absolute oral bioavailability versus 42% for the tromethamine salt, while the disodium salt is described as 'extremely hygroscopic' in pharmacopoeial monographs [2][3]. These differences are not merely pharmacological nuances; they determine which salt can be used for direct-compression tableting, which can withstand wet granulation conditions, and which is suitable for specialized applications such as antibiotic-loaded bone cement. Generic substitution without salt-form verification risks formulation failure, unpredictable dissolution, and compromised bioequivalence.

Oral bioavailability and systemic exposure differ substantially between calcium and tromethamine salts; luminal activity studies may require calcium, while systemic PK studies often use tromethamine.
Disodium salt is extremely hygroscopic, demanding sealed, dry conditions; calcium salt remains stable at high humidity, avoiding processing failures in direct compression.
Amorphous calcium lacks polymorphic stability under heat/moisture; procurement without crystalline verification risks altered dissolution and batch inconsistency.

Fosfomycin Calcium Salt: Evidence Against Closest Analogs


Polymorphic Stability Under Humidity and Heat Stress

Powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) demonstrated that crystalline fosfomycin calcium retains its crystal form without polymorphic transformation after exposure to 92.5% relative humidity for 30 days and after heating at 150°C for 2 hours. In contrast, the amorphous form of fosfomycin calcium lacks this stability [1].

Polymorphic stability
Head-to-head
Crystalline form unchanged after 92.5% RH / 30 days and 150°C / 2 h; amorphous form unstable.
Critical for wet granulation and fluidized bed processing
PXRD, DSC, SEM, TGA data; specify crystalline grade for moisture-exposed processing
Solid-state stability Polymorph screening Wet granulation processing

Oral Bioavailability: Fosfomycin Calcium vs Tromethamine Salt

In a randomized crossover study, healthy volunteers received equivalent doses of fosfomycin as the calcium salt and the tromethamine salt. The absolute bioavailability of the calcium salt was 12% versus 42.3% for the tromethamine salt, representing a 3.5-fold difference. Serum peak concentrations were 6.5 mg/L (calcium) vs. 26.2 mg/L (tromethamine), and urinary recovery over 24 hours was 18% vs. 43% of the administered dose [1]. A separate study confirmed that peak serum levels of the calcium salt (6–7 µg/mL) were two- to fourfold lower than those of the tromethamine salt (18–22 µg/mL) [2].

Oral bioavailability
Head-to-head
Calcium: 12% absolute bioavailability, Cmax 6.5 mg/L; Tromethamine: 42.3%, Cmax 26.2 mg/L, 3.5‑fold difference.
Lower systemic exposure suits GI luminal infection models; tromethamine preferred for urinary PK studies
Crossover study in healthy volunteers; research model selection governs salt choice
Oral bioavailability Pharmacokinetics Salt form selection

Hygroscopicity: Calcium vs Disodium Salt

The Chinese Pharmacopoeia 2005 describes fosfomycin disodium as '极易潮解' (extremely hygroscopic), requiring sealed storage under dry conditions [1]. In contrast, fosfomycin calcium is described as a white crystalline powder without any hygroscopicity warning, and crystalline fosfomycin calcium has been shown to withstand 92.5% relative humidity for 30 days without degradation [2][3].

Hygroscopicity
Class-level inference
Calcium: non-hygroscopic, stable at 92.5% RH; Disodium: “极易潮解” (extremely hygroscopic), sealed storage required.
Enables direct compression and wet granulation without stringent environmental controls
Pharmacopoeial classification; confirm lot‑specific moisture behavior
Hygroscopicity Powder handling Solid dosage form stability

Synergy with Cefotaxime Against Gram-Negative Pathogens

Using the checkerboard broth dilution method, fosfomycin calcium combined with cefotaxime sodium was tested against six clinical bacterial isolates. The fractional inhibitory concentration (FIC) indices were: 0.375 for E. coli O78, 0.5 for E. coli CHL, 0.375 for E. coli LQ, 0.5 for Salmonella LQ, 0.25 for Salmonella AQ, and 0.5 for Riemerella anatipestifer—all ≤0.5, indicating strong synergistic activity [1]. The combination significantly reduced MIC values compared to each drug alone.

Synergy with cefotaxime
Head-to-head
FIC indices 0.25–0.5 against 6 strains (E. coli, Salmonella, R. anatipestifer), indicating synergy.
Supports combination regimen design with defined synergy ratio
Checkerboard broth dilution; veterinary combination product research context
Synergy FIC index Combination therapy Escherichia coli

Fosfomycin Calcium for Antibiotic-Loaded PMMA Bone Cement

A patent by Vogt et al. (Heraeus Medical GmbH) specifically claims the calcium salt of fosfomycin—not the sodium or tromethamine salt—for incorporation into polymethylmethacrylate bone cement. The specification notes: 'The calcium salt of fosfomycin is particularly interesting for the production of antibiotic polymethylmethacrylate bone cements. Calcium ions are an essential mineral component of the bone. It can therefore be presumed that a polymethylmethacrylate bone cement containing the calcium salt of fosfomycin will be tolerated by the bone tissue' [1].

Bone cement suitability
Supporting evidence
Calcium salt specifically claimed for PMMA bone cement; calcium ions provide inherent biocompatibility.
Patent-backed compatibility for orthopedic material research
Heraeus Medical patent; verify sugar alcohol co‑formulation strategy for industrial production
Bone cement PMMA Orthopedic infection Calcium biocompatibility

Fosfomycin Calcium Salt: Research & Industrial Applications


Solid Oral Dosage Form Development: Wet Granulation Stability

Pharmaceutical formulators developing generic fosfomycin calcium tablets or capsules must source crystalline fosfomycin calcium that can withstand wet granulation and fluidized bed processing. As demonstrated by Liu et al. (2022), only the crystalline form maintains polymorphic integrity at 92.5% RH and 150°C, conditions commonly encountered during aqueous granulation and drying [1]. Use of amorphous material or incorrect salt forms risks polymorphic conversion, altered dissolution, and bioequivalence failure. Procurement specifications should include PXRD confirmation of crystalline form identity.

Veterinary Combination Products Against Enterobacteriaceae in Poultry and Swine

The synergy data showing FIC ≤0.5 for fosfomycin calcium with cefotaxime sodium against E. coli and Salmonella isolates directly supports the development of veterinary combination products for colibacillosis and salmonellosis [2]. The calcium salt's acceptable oral absorption in monogastric animals (30–40% gastrointestinal absorption) combined with its stability in feed and drinking water makes it the preferred form for mass medication in poultry and swine operations. The quantitative FIC indices provide a rational basis for dose-ratio selection.

Antibiotic-Loaded PMMA Bone Cement for Prosthetic Joint Infection Prophylaxis

The Heraeus Medical patent explicitly favors the calcium salt of fosfomycin for PMMA bone cement due to the osteocompatibility of calcium ions [3]. Developers of revision arthroplasty cements incorporating fosfomycin as a broad-spectrum component against MRSA and Gram-negative pathogens must use the calcium salt form. The patent also addresses the hygroscopicity challenge through a sugar alcohol co-formulation strategy, providing a complete technical solution for industrial production.

Pharmacokinetic Studies of Oral Fosfomycin Calcium in Gastrointestinal Infections

The population pharmacokinetic model of fosfomycin calcium in healthy women (Merino et al., 2024) provides the most current reference for designing bioavailability and bioequivalence studies [4]. With Cmax values of 1.1–5.2 mg/L (500 mg dose) and established covariates (creatinine clearance, body weight), this model enables precise dose optimization for GI-localized therapy where systemic exposure is intentionally limited. The calcium salt's 12% bioavailability, while lower than tromethamine, is appropriate for luminal infections where high fecal concentrations are the therapeutic objective.

Application
Selection Property
Validation Focus
Solid oral dosage form development
Polymorphic stability under aqueous granulation
Confirm crystalline form identity and dissolution consistency
Veterinary combination product research
Synergistic FIC index with cefotaxime
Validate dose ratio and antibacterial response in animal infection models
Bone cement formulation research
Calcium salt compatibility with PMMA matrix
Evaluate elution kinetics and osteocompatibility in revision arthroplasty models
Oral pharmacokinetic study design
Population PK model in healthy subjects
Use covariates (creatinine clearance, body weight) for dose‑exposure modeling
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